molecular formula C12H10N4O5 B4332721 N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B4332721
M. Wt: 290.23 g/mol
InChI Key: XLTQCKJXXKCBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. In cancer research, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival. In inflammation research, the compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation. In neurological research, this compound has been found to modulate the activity of the brain-derived neurotrophic factor (BDNF) signaling pathway, which is involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In cancer research, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, the compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been found to improve synaptic plasticity and increase the expression of BDNF.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One direction is to further investigate the mechanism of action of the compound in various disease models. Another direction is to explore the potential of the compound in combination therapy with existing drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic routes for the compound to improve its solubility and bioavailability in vivo. Furthermore, the compound could be studied for its potential applications in other areas, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The synthesis of this compound involves a series of chemical reactions. The mechanism of action of the compound is not fully understood, but it is believed to modulate various signaling pathways in the body. This compound has several advantages for lab experiments, but its low solubility in water is a limitation. There are several future directions for the research on this compound, including further investigation of its mechanism of action, exploration of its potential in combination therapy, and development of new synthetic routes.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential pharmaceutical applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells. In inflammation research, the compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to improve cognitive function and memory.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-15-11(8(5-13-15)16(18)19)12(17)14-7-2-3-9-10(4-7)21-6-20-9/h2-5H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTQCKJXXKCBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.